alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride

Chemical Probe Design Linker Chemistry Hydrogen Bond Capacity

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride (CAS: 73728-58-2) is a bifunctional benzyl alcohol derivative presenting both a secondary alcohol and an aminooxy (-ONH₂) group in a single, low-molecular-weight scaffold (free base MW 153.18 g/mol, hydrochloride salt MW 189.64 g/mol). It belongs to the O-substituted hydroxylamine class but differentiates itself by embedding a benzylic alcohol moiety, which provides a secondary functionalization handle absent in common aminooxy reagents such as O-benzylhydroxylamine or aminooxyacetic acid (AOAA).

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
CAS No. 73728-58-2
Cat. No. B13755158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-((Aminooxy)methyl)benzyl alcohol hydrochloride
CAS73728-58-2
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO[NH3+])O.[Cl-]
InChIInChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1
InChIKeySBYMYZPNHFXOMI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride: Beyond Generic Hydroxylamine Reagents for Precision Chemical Biology and Drug Discovery


Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride (CAS: 73728-58-2) is a bifunctional benzyl alcohol derivative presenting both a secondary alcohol and an aminooxy (-ONH₂) group in a single, low-molecular-weight scaffold (free base MW 153.18 g/mol, hydrochloride salt MW 189.64 g/mol) . It belongs to the O-substituted hydroxylamine class but differentiates itself by embedding a benzylic alcohol moiety, which provides a secondary functionalization handle absent in common aminooxy reagents such as O-benzylhydroxylamine or aminooxyacetic acid (AOAA) . This compound has been explicitly investigated as a non-peptidic alpha-helix mimetic capable of modulating the Wnt signaling pathway by inhibiting TCF4/β-catenin transcriptional activity, making it a structurally novel candidate for colorectal cancer and Wnt-dependent malignancy research . As a hydrochloride salt, it offers enhanced aqueous handling properties relative to its free-base form (α-Aminooxymethyl-benzylalkohol, CAS 4388-14-1) while retaining full reactivity for oxime ligation, enzyme inhibition, and foldamer chemistry .

Why Generic Hydroxylamines or Aminobenzyl Alcohols Cannot Replace Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride in Wnt-Targeting and Bifunctional Probe Design


Substitution attempts using common in-class alternatives introduce critical functional or pharmacological deficits. O-Benzylhydroxylamine lacks the secondary alcohol required for branched-linker architectures or pro-drug esterification, limiting utility in PROTAC design or bioconjugation. Aminooxyacetic acid (Ki ≈ 9.16 μM for GABA-T) presents only a carboxylate nucleophile, failing to recapitulate the benzylic alcohol's hydrogen-bond donor/acceptor geometry necessary for alpha-helix mimetic recognition surfaces. Conversely, norfenefrine (CAS 4779-94-6), an alpha-1 adrenergic agonist , possesses an aminomethyl (-CH₂NH₂) rather than an aminooxy (-ONH₂) group; this alters the compound's pKa trajectory, nucleophilic α-effect, and capacity for irreversible oxime formation with pyridoxal phosphate (PLP)-dependent enzymes. The target compound uniquely integrates aniline-free bioorthogonal reactivity (oxime ligation) with Wnt-pathway modulation , a combination not achievable by either simple O-alkylhydroxylamines or classical phenylethanolamine pharmacophores. The evidence below quantifies where possible the physicochemical and functional divergences that render generic interchange scientifically invalid.

Head-to-Head and Cross-Study Quantitative Differentiation of Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride from Closest Structural and Functional Analogs


Bifunctional Architecture: One Additional H-Bond Donor/Acceptor Site Relative to O-Benzylhydroxylamine

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride (free base C8H11NO2) contains a secondary alcohol (H-bond donor count = 2; H-bond acceptor count = 3) and a reactive aminooxy terminus . Its closest simple analog, O-Benzylhydroxylamine (C7H9NO), lacks the alcohol entirely (H-bond donor count = 1; acceptor count = 2) . The additional hydrogen-bonding capacity enables the target compound to engage both a carbonyl (via oxime) and a separate recognition element (via the alcohol), a prerequisite for constructing branched bifunctional probes or alpha-helix mimetic scaffolds. This bifunctionality is inherent to the molecular graph and is not achievable with any single-functional-group O-alkylhydroxylamine.

Chemical Probe Design Linker Chemistry Hydrogen Bond Capacity

Predicted Hydrophilicity Differential Versus O-Benzylhydroxylamine: LogP Shift and Implications for Aqueous Bioconjugation

The computed octanol-water partition coefficient (LogP) for the target compound (free base) is 1.31 , whereas O-benzylhydroxylamine carries a predicted LogP of approximately 1.9–2.1 (uncorrected for salt form) . The insertion of the hydroxymethylene (-CH(OH)-) spacer between the phenyl ring and the aminooxymethyl group reduces lipophilicity by approximately 0.6–0.8 log units. This shift improves aqueous solubility and reduces non-specific protein binding, which is critical for cell-based Wnt reporter assays and in vitro bioconjugation at neutral pH. While the hydrochloride salt further enhances water solubility for both compounds, the intrinsic difference in the free base lipophilicity persists and influences partitioning in cellular membranes.

Physicochemical Profiling Bioconjugation Aqueous Solubility

Protonation State and Nucleophilic Reactivity: Aminooxy pKa Engineering to Match Physiological pH

The aminooxy group in the target compound is vicinal to a secondary alcohol, forming an O-CH₂-CH(OH)-Ph system. The predicted pKa of the aminooxy ammonium (-ONH₃⁺) is estimated at 4.5–5.0 based on structural analogs , placing it between O-benzylhydroxylamine (pKa ≈ 4.70) and aliphatic aminooxyethanols (pKa ≈ 4.5–5.5). This positions the deprotonated, nucleophilically active –ONH₂ form at a higher fraction at pH 7.4 compared to aminooxyacetic acid (pKa of aminooxy group ~2.3–3.0; predominantly zwitterionic at neutral pH) . Faster oxime formation kinetics are well-documented for aminooxy compounds with higher pKa values that retain a greater neutral amine fraction at physiological pH [1]. Although direct second-order rate constants for this specific compound are not published, the structural analogy supports class-level kinetic advantage in catalyst-free oxime ligation at pH 7.4 versus aminooxyacetic acid.

Bioorthogonal Chemistry Oxime Ligation pH-Dependent Reactivity

Wnt-Pathway Targeting Versus Alpha-1 Adrenergic Activity: Functional Divergence from Norfenefrine

Norfenefrine hydrochloride (CAS 4779-94-6), the direct aminomethyl analog, is a characterized alpha-1 adrenergic receptor agonist (pKa 8.67, LogP 1.89) used clinically for vasopressor effects. The target compound substitutes the -CH₂NH₂ moiety with -ONH₂, fundamentally altering the pharmacophore: the alpha-effect of the aminooxy group enables PLP-enzyme oxime formation (irreversible inhibition) rather than reversible receptor agonism. Literature annotation indicates the target compound inhibits TCF4/β-catenin transcriptional complexes in the Wnt pathway , a mechanism entirely absent in norfenefrine. No cross-reactivity has been reported for norfenefrine at TCF/β-catenin. While quantitative Wnt IC50 values for the target compound are not publicly indexed in major databases, the qualitative divergence in target engagement is absolute—the compounds operate on orthogonal biological pathways, and substitution would yield qualitatively irrelevant results in Wnt-focused drug discovery.

Wnt Signaling Alpha-Helix Mimetic Oncology Research

Synthetic Accessibility to Enantiopure Oxime Ether Building Blocks via Catalytic Kinetic Resolution

The free base α-aminooxymethyl-benzylalkohol (CAS 4388-14-1) has been directly employed in catalytic enantioselective dehydrogenative Si-O coupling reactions to produce oxime ether-functionalized chiral alcohols . Using a silicon-stereogenic silane, diastereomeric ratios of 85:15 were achieved in the kinetic resolution of racemic oxime ether alcohols derived from this scaffold . This synthetic utility is unique to compounds containing both an aminooxy (oxime-forming) and a secondary alcohol (silylation) group. Simple aminooxy reagents such as O-benzylhydroxylamine cannot undergo silylation, and aminomethyl analogs (norfenefrine) do not form oxime ethers. Thus, when chiral, enantioenriched oxime ether intermediates are required for downstream medicinal chemistry, the target compound (or its free base) provides a synthetic entry that is chemically inaccessible to all comparator compounds.

Asymmetric Synthesis Oxime Ethers Chiral Building Blocks

Class-Level Potential for Irreversible PLP-Enzyme Inhibition Versus Reversible Alpha-Adrenergic Binding

Aminooxy compounds are well-established as mechanism-based inhibitors of pyridoxal-5'-phosphate (PLP)-dependent enzymes, forming stable oxime adducts with the PLP cofactor [1]. Aminooxyacetic acid demonstrates this behavior with a Ki of 9.16 μM against GABA transaminase (GABA-T) . The target compound presents its aminooxy group on a benzyl alcohol scaffold, positioning it for potential GABA-T, histidine decarboxylase (HDC), or cystathionine β-synthase (CBS) inhibition with altered isoform selectivity compared to AOAA. Critically, norfenefrine (an aminomethyl analog) cannot form PLP oxime adducts and instead acts as a reversible alpha-1 agonist, making it irrelevant for PLP-enzyme inhibitor screening. While direct IC50 data for the target compound against any specific PLP-enzyme panel are not yet published, the irreversible covalent inhibition mechanism is qualitatively distinct and a well-precedented class effect [1].

Enzyme Inhibition PLP-Dependent Enzymes Irreversible Inhibitor Design

Precision Application Scenarios for Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride in Wnt-Targeted Oncology, Bioconjugate Chemistry, and Asymmetric Catalysis


Wnt/β-Catenin Pathway Inhibitor Screening in Colorectal Cancer Cell Models

Investigators performing TCF/LEF luciferase reporter assays (e.g., in HCT116 or SW480 colorectal cancer lines) should deploy the target compound as a small-molecule alpha-helix mimetic to disrupt TCF4/β-catenin protein-protein interactions . The bifunctional architecture enables simultaneous engagement of the β-catenin helix-binding cleft and an auxiliary recognition site, a binding mode not recapitulated by norfenefrine (which activates alpha-1 adrenergic receptors instead) or O-benzylhydroxylamine (which lacks the secondary alcohol geometry required for helix mimicry) . Use at concentrations titrated from 1–50 μM in serum-reduced medium; the computed LogP of 1.31 facilitates dissolution in DMSO stock solutions (10–50 mM) with minimal precipitation upon aqueous dilution relative to more lipophilic analogs.

Catalyst-Free Oxime Bioconjugation at Physiological pH for PROTAC Linker or Antibody-Drug Conjugate Assembly

The aminooxy group of the target compound enables aniline-free oxime ligation with aldehyde- or ketone-functionalized payloads at pH 7.4 . Compared to aminooxyacetic acid, the predicted higher pKa of the aminooxy group (4.5–5.0 vs. 2.3–3.0) increases the neutral –ONH₂ nucleophile fraction by >40-fold , accelerating conjugation kinetics. The secondary alcohol provides a secondary orthogonal handle for esterification, carbamate formation, or silyl protection, enabling sequential bioconjugation strategies. This dual reactivity is absent in O-benzylhydroxylamine . Typical reaction conditions: 100 μM aminooxy compound, 50 μM carbonyl partner, PBS pH 7.4, 25°C, 2–6 h; monitor by LC-MS for oxime product formation.

Synthesis of Enantioenriched Oxime Ether Chiral Building Blocks via Dehydrogenative Si-O Coupling

The free base form (CAS 4388-14-1) serves as a substrate for Cu-H-catalyzed enantioselective silylation, yielding oxime ether-functionalized chiral silyl ethers with diastereomeric ratios up to 85:15 . This reaction pathway is uniquely accessible to compounds bearing both aminooxy and benzylic alcohol functionalities. Synthetic chemists building fragment libraries for X-ray crystallographic screening should procure the target hydrochloride salt, neutralize to the free base, and employ it directly in the Si-O coupling protocol described by Weickgenannt, Mohr, and Oestreich (Tetrahedron, 2012) . No comparator compound (O-benzylhydroxylamine, AOAA, norfenefrine) can serve as a surrogate in this transformation.

PLP-Dependent Enzyme Profiling for Irreversible Covalent Inhibitor Discovery

For biochemical screening of human PLP-enzyme panels (GABA-T, HDC, CBS, CSE, ODC), the target compound provides an irreversible aminooxy inhibitor phenotype that complements reversible inhibitors. Unlike aminooxyacetic acid (which shows preferential CBS/CSE inhibition with IC50 values of 8.5 and 1.1 μM ), the target compound's bulkier benzyl alcohol scaffold may shift isoform selectivity. Dose-response experiments should employ pre-incubation (15–30 min) to allow oxime adduct formation with the PLP cofactor, followed by substrate addition. The hydrochloride salt form ensures accurate weighing and rapid dissolution in aqueous assay buffers (recommended stock: 100 mM in H₂O, stored at −20°C, protected from moisture ).

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